Topic: Synthesis and Characterization of 2-Hydroxy-7-methylquinoline-3-carboxylic acid
Topic: Synthesis and Characterization of 2-Hydroxy-7-methylquinoline-3-carboxylic acid
An In-Depth Technical Guide for Researchers and Drug Development Professionals
This guide provides a comprehensive overview of the synthetic strategies and analytical characterization of 2-Hydroxy-7-methylquinoline-3-carboxylic acid, a heterocyclic compound of interest in medicinal chemistry. As a quinoline derivative, this scaffold is a crucial component in numerous pharmacologically active agents, making a thorough understanding of its synthesis and verification essential for drug discovery and development.[1][2][3]
Part 1: Strategic Synthesis of the Quinoline Core
The construction of the quinoline ring system can be achieved through several classic named reactions.[4][5] The choice of synthetic route is dictated by the desired substitution pattern on the final molecule. For the target compound, 2-Hydroxy-7-methylquinoline-3-carboxylic acid, the substitution pattern—a hydroxyl group at C2, a carboxylic acid at C3, and a methyl group at C7—points towards a specific and highly effective synthetic strategy.
Primary Synthetic Route: The Knorr Quinoline Synthesis
The most direct and efficient method for preparing 2-hydroxyquinolines is the Knorr quinoline synthesis, a variation of the Conrad-Limpach reaction.[6][7] This reaction involves the condensation of an aniline with a β-ketoester.[6][8] The key distinction lies in the reaction conditions; higher temperatures favor the attack of the aniline's amino group on the ester functionality of the β-ketoester, leading to a β-ketoanilide intermediate. This intermediate then undergoes acid-catalyzed cyclization to form the 2-hydroxyquinoline product.[6]
For the synthesis of 2-Hydroxy-7-methylquinoline-3-carboxylic acid, the logical starting materials are:
-
m-Toluidine: This provides the benzene ring portion of the quinoline system and, crucially, the methyl group at the desired 7-position.
-
Diethyl malonate (or a similar malonic ester): This β-dicarbonyl compound provides the carbon atoms for positions 2, 3, and 4 of the pyridine ring, along with the necessary functionalities for the hydroxyl and carboxylic acid groups.
The overall reaction proceeds by first forming an enamine intermediate, which then cyclizes under thermal, acidic conditions.
Mechanistic Pathway of the Knorr Synthesis
The mechanism involves an initial condensation between the aniline and one of the carbonyl groups of the β-ketoester to form a β-ketoanilide. This is followed by an intramolecular electrophilic aromatic substitution, where the enol form of the anilide attacks the aromatic ring, leading to cyclization. Subsequent dehydration yields the stable 2-hydroxyquinoline aromatic system. The reaction is typically catalyzed by a strong acid like sulfuric acid or polyphosphoric acid.
Caption: Knorr synthesis pathway for the target compound.
Alternative, Less Favorable Synthetic Routes
-
Doebner-von Miller Reaction: This reaction typically uses an aniline with α,β-unsaturated carbonyl compounds and is excellent for producing substituted quinolines.[9][10] However, it is not well-suited for synthesizing the specific 2-hydroxy-3-carboxy substitution pattern of the target molecule.[4][11]
-
Pfitzinger Reaction: This method involves the reaction of isatin with a carbonyl compound in the presence of a base to yield quinoline-4-carboxylic acids.[12][13][14] Since our target has a carboxylic acid at the 3-position and a hydroxyl at the 2-position, this route is inappropriate.
Detailed Experimental Protocol: Synthesis
Objective: To synthesize 2-Hydroxy-7-methylquinoline-3-carboxylic acid.
Materials:
-
m-Toluidine (Reagent Grade)
-
Diethyl malonate (Reagent Grade)
-
Polyphosphoric acid (PPA) or Concentrated Sulfuric Acid (H₂SO₄)
-
Ethanol (95%)
-
Sodium hydroxide (NaOH) solution (1 M)
-
Hydrochloric acid (HCl) solution (1 M)
-
Deionized water
-
Round-bottom flask with reflux condenser
-
Heating mantle with magnetic stirrer
-
Beakers, graduated cylinders, Buchner funnel
Procedure:
-
Amide Formation: In a 250 mL round-bottom flask, combine m-toluidine (0.1 mol) and diethyl malonate (0.1 mol). Heat the mixture with stirring at 140-150°C for 2 hours. Ethanol will distill off as the reaction proceeds.
-
Cyclization: Allow the reaction mixture to cool to approximately 100°C. Cautiously add polyphosphoric acid (100 g) or slowly add concentrated sulfuric acid (50 mL) with efficient stirring. The mixture will become viscous.
-
Heat the mixture to 120°C and maintain this temperature for 3 hours to ensure complete cyclization.
-
Work-up: Cool the reaction mixture to room temperature and carefully pour it onto 500 g of crushed ice in a large beaker with vigorous stirring.
-
Precipitation: Neutralize the acidic solution by slowly adding 1 M NaOH solution until the pH is approximately 6-7. A solid precipitate of the crude ester product will form.
-
Isolation of Ester: Collect the crude ethyl 2-hydroxy-7-methylquinoline-3-carboxylate by vacuum filtration and wash the solid with cold deionized water.
-
Hydrolysis: Transfer the crude ester to a flask containing 100 mL of 10% aqueous NaOH solution. Heat the mixture to reflux for 2 hours to hydrolyze the ester to the carboxylic acid.
-
Final Product Precipitation: Cool the solution and filter it to remove any insoluble impurities. Acidify the clear filtrate with 1 M HCl until the pH is approximately 3-4. The target compound, 2-Hydroxy-7-methylquinoline-3-carboxylic acid, will precipitate as a solid.
-
Purification: Collect the final product by vacuum filtration, wash thoroughly with cold deionized water, and dry under vacuum. Recrystallize from hot ethanol or an ethanol/water mixture to obtain the pure product.
Part 2: Comprehensive Characterization and Structural Verification
Confirming the identity and purity of the synthesized compound is a critical step. A combination of spectroscopic and analytical techniques provides irrefutable evidence of the molecular structure.[1]
Spectroscopic Analysis
Nuclear Magnetic Resonance (NMR) Spectroscopy NMR is a powerful tool for elucidating the precise atomic connectivity of a molecule. For 2-Hydroxy-7-methylquinoline-3-carboxylic acid, the sample would be dissolved in a suitable deuterated solvent like DMSO-d₆.
| ¹H NMR Predicted Data (in DMSO-d₆) | |
| Chemical Shift (δ, ppm) | Assignment & Multiplicity |
| ~12.0-13.0 | Carboxylic Acid (-COOH), broad singlet |
| ~11.5 | Hydroxyl (-OH), broad singlet |
| ~8.5 | H4, singlet |
| ~7.8 | H5, doublet |
| ~7.5 | H8, singlet |
| ~7.2 | H6, doublet |
| ~2.4 | Methyl (-CH₃), singlet |
| ¹³C NMR Predicted Data (in DMSO-d₆) | |
| Chemical Shift (δ, ppm) | Assignment |
| ~170 | Carboxylic Acid Carbonyl (C=O) |
| ~165 | C2 (bearing -OH) |
| ~148 | C8a (quaternary) |
| ~140 | C7 (bearing -CH₃) |
| ~138 | C4 |
| ~128 | C5 |
| ~126 | C6 |
| ~125 | C4a (quaternary) |
| ~120 | C8 |
| ~110 | C3 |
| ~21 | Methyl Carbon (-CH₃) |
Infrared (IR) Spectroscopy IR spectroscopy identifies the functional groups present in the molecule by their characteristic vibrational frequencies. A KBr pellet or ATR setup would be used.
| Characteristic IR Absorption Bands | |
| Wavenumber (cm⁻¹) | Functional Group Vibration |
| 3400-2400 (broad) | O-H stretch (from carboxylic acid dimer) |
| ~3100 (broad) | O-H stretch (from C2-hydroxyl) |
| ~1700 | C=O stretch (carboxylic acid) |
| 1620-1580 | C=C and C=N stretches (quinoline ring) |
| ~1400-1200 | C-O stretch and O-H bend |
Mass Spectrometry (MS) MS provides information about the mass-to-charge ratio of the molecule and its fragments, confirming the molecular weight.[15][16]
-
Expected Molecular Ion (M⁺): m/z = 203.05
-
Key Fragmentation: A prominent fragment would be the loss of CO₂ (44 Da) from the carboxylic acid group, resulting in a peak at m/z = 159. Further fragmentation of the quinoline ring would also be observed.[16]
Elemental Analysis
Elemental analysis determines the mass percentages of carbon, hydrogen, and nitrogen, which are then compared to the theoretical values calculated from the molecular formula to confirm purity and empirical formula.[17][18]
Molecular Formula: C₁₁H₉NO₃ Molecular Weight: 203.19 g/mol
| Elemental Analysis Data | |
| Element | Calculated % |
| Carbon (C) | 65.02% |
| Hydrogen (H) | 4.46% |
| Nitrogen (N) | 6.89% |
| Oxygen (O) | 23.62% |
A successful synthesis will yield experimental values within ±0.4% of these calculated percentages.[18]
Standardized Characterization Protocols
NMR Sample Preparation:
-
Accurately weigh 5-10 mg of the synthesized compound for ¹H NMR and 20-30 mg for ¹³C NMR.
-
Dissolve the sample in ~0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆) in a clean NMR tube.
-
Cap the tube and vortex gently until the sample is fully dissolved.
-
Place the NMR tube in the spectrometer for analysis.
IR Sample Preparation (KBr Pellet):
-
Grind a small amount (~1-2 mg) of the dry sample with ~100 mg of dry KBr powder using an agate mortar and pestle until a fine, homogeneous powder is obtained.
-
Transfer the powder to a pellet press and apply pressure to form a thin, transparent pellet.
-
Place the pellet in the IR spectrometer's sample holder for analysis.
MS Sample Preparation (Electrospray Ionization - ESI):
-
Prepare a dilute solution of the sample (~0.1 mg/mL) in a suitable solvent such as methanol or acetonitrile.
-
Infuse the solution directly into the mass spectrometer's ESI source at a low flow rate (e.g., 5-10 µL/min).
-
Acquire the mass spectrum in either positive or negative ion mode.
Part 3: Integrated Workflow and Conclusion
The successful execution of this project relies on a logical flow from synthesis to definitive characterization.
Caption: From starting materials to final validation.
References
- SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW - IIP Series.
-
Conrad–Limpach synthesis - Wikipedia. Available at: [Link]
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Conrad-Limpach Quinoline Synthesis: A. General Description of The Reaction | PDF - Scribd. Available at: [Link]
-
Doebner–Miller reaction - Wikipedia. Available at: [Link]
- Pfitzinger Quinoline Synthesis.
-
Skraup−Doebner−Von Miller Quinoline Synthesis Revisited: Reversal of the Regiochemistry for γ-Aryl-β,γ-unsaturated α-Ketoesters | The Journal of Organic Chemistry - ACS Publications. Available at: [Link]
- Conrad-Limpach Reaction.
-
Pfitzinger reaction - Wikipedia. Available at: [Link]
-
Doebner-Miller Reaction - SynArchive. Available at: [Link]
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A Survey of Solvents for the Conrad-Limpach Synthesis of 4-Hydroxyquinolones - NIH. Available at: [Link]
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(PDF) Pfitzinger Reaction in Synthesis of Bioactive Compounds - A Review - ResearchGate. Available at: [Link]
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Time-of-flight accurate mass spectrometry identification of quinoline alkaloids in honey. Available at: [Link]
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Mass Spectra of Some 2-Substituted Derivatives of Quinoline-4-carboxylic Acids and their Amides - Chemical Papers. Available at: [Link]
-
An International Study Evaluating Elemental Analysis | ACS Central Science. Available at: [Link]
-
Analysis of the Structural Diversity, Substitution Patterns, and Frequency of Nitrogen Heterocycles among U.S. FDA Approved Pharmaceuticals | Journal of Medicinal Chemistry - ACS Publications. Available at: [Link]
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